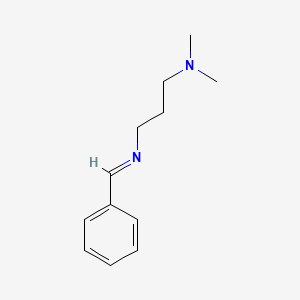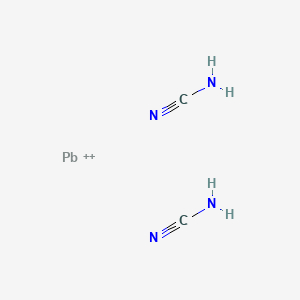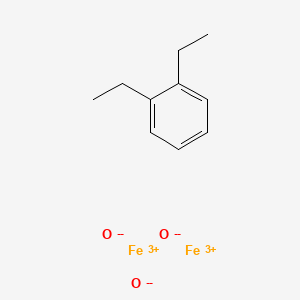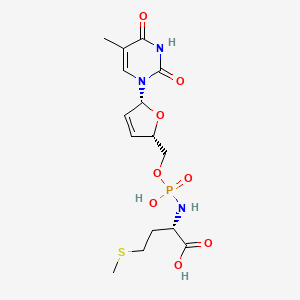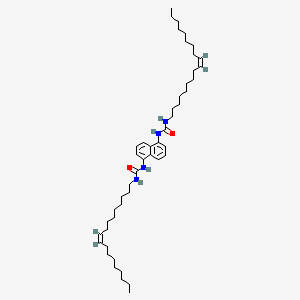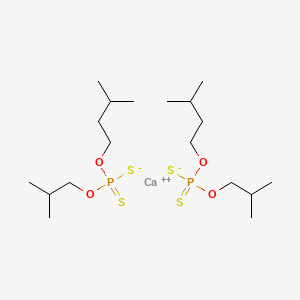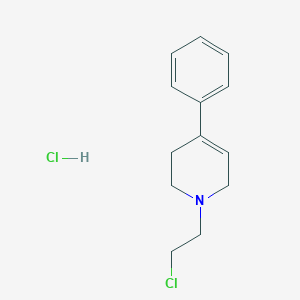
Azelamide monoethanolamine
Overview
Description
Azelamide monoethanolamine, also known as N-(2-hydroxyethyl)azelaic acid monoethanolamide, is a chemical compound with the molecular formula C11H21NO4. It is a derivative of azelaic acid and monoethanolamine, and it is commonly used in various industrial and cosmetic applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azelamide monoethanolamine can be synthesized through the reaction of azelaic acid with monoethanolamine. The reaction typically involves heating azelaic acid with monoethanolamine under controlled conditions to form the desired amide. The reaction can be catalyzed by acidic or basic catalysts to improve the yield and reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity azelaic acid and monoethanolamine. The reaction is carried out in large reactors with precise temperature and pressure control to ensure consistent product quality. The final product is then purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Azelamide monoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The hydroxyl group in the compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Azelaic acid derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Azelamide monoethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, personal care products, and surfactants due to its emulsifying and conditioning properties.
Mechanism of Action
The mechanism of action of azelamide monoethanolamine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl and amide groups in the compound play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Azelamide monoethanolamine can be compared with other similar compounds, such as:
Acetamide monoethanolamine: Similar in structure but with a shorter carbon chain.
Stearamide monoethanolamine: Contains a longer carbon chain, leading to different physical properties.
Cocamide monoethanolamine: Derived from coconut oil, commonly used in cosmetics.
Uniqueness
This compound is unique due to its balanced hydrophilic and lipophilic properties, making it an effective emulsifier and conditioning agent in various formulations.
Properties
IUPAC Name |
9-(2-hydroxyethylamino)-9-oxononanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c13-9-8-12-10(14)6-4-2-1-3-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNSEZGQMNNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCCO)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178909 | |
| Record name | Azelamide monoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242132-61-2 | |
| Record name | Azelamide monoethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242132612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelamide monoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZELAMIDE MONOETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2NP04VHSG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



